(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Antibacterial Acne vulgaris Synergistic antimicrobial

(±)-15-HEPE (CAS 88852-33-9) is a racemic mixture of the monohydroxy fatty acids 15(R)-HEPE and 15(S)-HEPE, formally designated (±)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid. Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) via 15-lipoxygenase (15-LO) and glutathione peroxidase (GPX)-mediated reduction, it belongs to the hydroxyeicosapentaenoic acid (HEPE) class of lipid mediators.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 88852-33-9
Cat. No. B163517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
CAS88852-33-9
Synonyms15-HEPE
15-hydroxy-5,8,11,13,17-eicosapentaenoic acid
15-hydroxy-5,8,11,13,17-eicosapentaenoic acid, S-(E,Z,Z,Z,Z)
15-hydroxyeicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+
InChIKeyWLKCSMCLEKGITB-XWJJKCKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-15-HEPE (CAS 88852-33-9): A Racemic Hydroxyeicosapentaenoic Acid with Differentiated Antibacterial, Neutrophil-Modulating, and Pro-Resolving Profiles


(±)-15-HEPE (CAS 88852-33-9) is a racemic mixture of the monohydroxy fatty acids 15(R)-HEPE and 15(S)-HEPE, formally designated (±)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid . Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) via 15-lipoxygenase (15-LO) and glutathione peroxidase (GPX)-mediated reduction, it belongs to the hydroxyeicosapentaenoic acid (HEPE) class of lipid mediators . Unlike its precursor EPA or positional isomers such as 5-HEPE and 12-HEPE, (±)-15-HEPE occupies a unique pharmacological intersection: it exhibits direct antibacterial activity against Gram-positive skin pathogens, inhibits formyl peptide receptor-mediated neutrophil aggregation, serves as a biosynthetic precursor for specialized pro-resolving mediators including resolvin E4 and lipoxin A5, and accumulates in bronchoalveolar lavage fluid under inflammatory disease states [1].

Why EPA, 5-HEPE, 12-HEPE, or 15-HETE Cannot Substitute for (±)-15-HEPE in Targeted Research or Formulation


Substituting (±)-15-HEPE with its metabolic precursor EPA, positional isomers (5-HEPE, 12-HEPE), or the arachidonic acid-derived analog 15-HETE introduces significant functional divergence that compromises experimental reproducibility and therapeutic relevance. EPA itself lacks the 15-hydroxy moiety required for direct antibacterial synergy with benzoyl peroxide and neomycin, as well as for downstream conversion to resolvin E4 via neutrophil 5-lipoxygenase [1]. Positional isomers demonstrate profoundly different gene expression signatures: 5-HEPE targets 24 genes at early embryonic stages, while 15-HEPE upregulates a restricted set of stress-related genes at later developmental stages [2]. 12-HEPE preferentially inhibits platelet aggregation rather than neutrophil aggregation, reflecting distinct cell-type selectivity . The n-6 analog 15-HETE is approximately 10-fold more potent in inhibiting LTB4-induced PMN chemotaxis, meaning substitution would systematically overestimate anti-chemotactic potency in EPA-pathway studies . These non-interchangeable pharmacological fingerprints mandate compound-specific procurement for studies of 15-LO-derived EPA metabolites.

Quantitative Comparative Evidence for (±)-15-HEPE (CAS 88852-33-9): Head-to-Head and Cross-Study Differentiation Against Key Analogs


Antibacterial Potency and Synergism: (±)-15-HEPE vs. EPA, DHA, and Other LC-PUFAs Against P. acnes and S. aureus

In a direct head-to-head comparison of six long-chain polyunsaturated fatty acids (LC-PUFAs), (±)-15-HEPE (reported as 15-OHEPA) demonstrated a differentiated antibacterial spectrum. Against P. acnes NCTC737, (±)-15-HEPE exhibited an MIC of 128 mg/L, equipotent to EPA (128 mg/L) and DGLA (128 mg/L), but 4-fold less potent than DHA and HETrE (both 32 mg/L) and 2-fold less potent than GLA (64 mg/L) [1]. Against S. aureus ATCC43300, (±)-15-HEPE showed an MIC of 512 mg/L, which is 4-fold weaker than EPA (128 mg/L) and DHA (128 mg/L), equipotent to GLA (512 mg/L) and HETrE (512 mg/L), and 2-fold more potent than DGLA (1024 mg/L) [1]. Critically, checkerboard assays revealed synergistic interactions between (±)-15-HEPE and benzoyl peroxide (BPO) as well as neomycin against S. aureus, a property not universally shared across the tested LC-PUFAs [1]. Against a panel of 10 diverse S. aureus clinical isolates, the MIC50 for (±)-15-HEPE was 1024 mg/L, ranking it as the least potent among the six LC-PUFAs tested (DHA MIC50 = 128 mg/L, EPA = 256 mg/L, GLA = 512 mg/L, HETrE = 512 mg/L, DGLA = 1024 mg/L) [1].

Antibacterial Acne vulgaris Synergistic antimicrobial LC-PUFA Gram-positive

Neutrophil Aggregation Inhibition: (±)-15-HEPE vs. 12-HEPE Functional Selectivity

(±)-15-HEPE inhibits fMLP-induced aggregation of isolated rat neutrophils with an IC50 of 4.7 µM [1]. In contrast, 12-HEPE, the 12-lipoxygenase-derived positional isomer, does not inhibit neutrophil aggregation but instead inhibits platelet aggregation with an IC50 of 24 µM, a potency comparable to 12-HETE (IC50 = 25 µM) . This divergent functional selectivity—neutrophil-directed for 15-HEPE versus platelet-directed for 12-HEPE—demonstrates that the position of the hydroxy group on the eicosapentaenoic acid backbone fundamentally determines the cell-type specificity of the biological response. Although a direct head-to-head comparison under identical assay conditions is not available, the cross-study data consistently indicate that (±)-15-HEPE selectively modulates neutrophil responses, whereas 12-HEPE targets thrombotic pathways.

Neutrophil Inflammation Formyl peptide receptor Leukocyte aggregation Innate immunity

LTB4-Induced PMN Chemotaxis: (±)-15-HEPE vs. 15-HETE Potency Differential

In a study directly comparing the effects of 15-LO products from arachidonic acid (omega-6) and EPA (omega-3) on LTB4-induced chemotaxis of human polymorphonuclear leukocytes (PMNs), 15-HETE inhibited LTB4-induced PMN chemotaxis in a dose-dependent manner with a maximum inhibition of 68% at a concentration of 10^-4 M . Under the same experimental conditions, the EPA-derived product 15-HEPE was approximately 10 times less potent in inhibiting LTB4-induced PMN chemotaxis . Neither 15-HETE nor 15-HEPE affected LTB4-induced chemotaxis of human monocytes, indicating granulocyte-selective activity . This quantitative potency difference demonstrates that the additional double bond in the omega-3 backbone of 15-HEPE (compared to the omega-6 15-HETE) significantly attenuates anti-chemotactic activity at the LTB4 receptor or downstream signaling level.

Chemotaxis Leukotriene B4 Polymorphonuclear leukocytes 15-Lipoxygenase Omega-3 vs. omega-6

Transcriptomic Impact: (±)-15-HEPE vs. 5-HEPE Gene Expression Profiling in Sea Urchin Embryos

A direct comparative transcriptomic study assessed the effects of 5-HEPE and 15-HEPE on gene expression in sea urchin (Paracentrotus lividus) embryos. The two positional isomers exhibited fundamentally distinct molecular signatures: 5-HEPE was the stronger inducer, targeting 24 genes primarily at the earliest developmental stages (blastula and swimming blastula), whereas 15-HEPE switched on fewer genes overall and predominantly upregulated stress-related genes at a later pluteus stage of development [1]. The two HEPEs shared very few common molecular targets, indicating that the hydroxyl group position dictates not only quantitative potency but also qualitative gene targeting and developmental timing [1]. This is the first report directly comparing 5-HEPE and 15-HEPE in a whole-organism transcriptomic context.

Transcriptomics Developmental biology Gene regulation Oxylipin Ecotoxicology

Biosynthetic Precursor for Specialized Pro-Resolving Mediators: (±)-15-HEPE Conversion to Resolvin E4 and Lipoxin A5 by Human Neutrophils

Activated human neutrophils convert (±)-15-HEPE into three downstream specialized pro-resolving mediators (SPMs): lipoxin A5, 15-epi-lipoxin A5, and resolvin E4 (RvE4), at a measured conversion rate of 23.9% per hour [1]. This biosynthetic pathway is specific to the 15-hydroxy positional isomer; neither 5-HEPE nor 12-HEPE has been demonstrated to serve as a precursor for resolvin E4, which is enzymatically produced via sequential 15-lipoxygenase and 5-lipoxygenase activities . The conversion of 15-HEPE to these SPMs is of particular therapeutic relevance, as resolvin E4 and lipoxin A5 enhance macrophage efferocytosis and promote the clearance of neutrophils from inflamed tissue, representing a critical pro-resolution mechanism [1]. (±)-15-HEPE thus occupies a unique node as both a direct bioactive lipid (antibacterial, neutrophil-modulating) and an essential biosynthetic intermediate for resolution-phase mediators.

Specialized pro-resolving mediators Resolvin E4 Lipoxin A5 Inflammation resolution Neutrophil metabolism

Optimal Research and Procurement Application Scenarios for (±)-15-HEPE (CAS 88852-33-9)


Antimicrobial Synergy Screening for Topical Acne and Skin Infection Formulations

Given its demonstrated synergistic interactions with benzoyl peroxide and neomycin against S. aureus [1], (±)-15-HEPE is optimally deployed in checkerboard and time-kill assays to evaluate novel combination topical formulations for acne vulgaris and superficial Gram-positive infections. Its moderate intrinsic anti-P. acnes activity (MIC 128 mg/L) and the fact that it does not antagonize clinical antimicrobial agents make it a rational candidate for inclusion in fixed-dose combination products targeting benzoyl peroxide- or neomycin-based regimens [1].

Neutrophil-Selective Pharmacological Tool for Formyl Peptide Receptor Pathway Studies

With an IC50 of 4.7 µM for fMLP-induced neutrophil aggregation and the absence of confounding platelet aggregation activity (unlike 12-HEPE, IC50 24 µM on platelets) [2], (±)-15-HEPE serves as a neutrophil-selective pharmacological probe. It is well-suited for in vitro studies dissecting formyl peptide receptor (FPR) signaling, neutrophil functional responses, and leukocyte trafficking, particularly when platelet-independent readouts are required.

Omega-3 vs. Omega-6 Eicosanoid Comparator in Chemotaxis and Inflammation Assays

The documented 10-fold potency difference between (±)-15-HEPE (omega-3-derived) and 15-HETE (omega-6-derived) in inhibiting LTB4-induced PMN chemotaxis positions (±)-15-HEPE as an essential tool for side-by-side comparisons of EPA-derived versus arachidonic acid-derived 15-LO products. Researchers investigating the differential pharmacology of omega-3 and omega-6 eicosanoids should procure both compounds to establish quantitative potency benchmarks in chemotaxis, receptor binding, and downstream signaling assays.

Specialized Pro-Resolving Mediator Biosynthesis and Inflammation Resolution Research

Because (±)-15-HEPE is converted by human neutrophils to resolvin E4, lipoxin A5, and 15-epi-lipoxin A5 at a conversion rate of 23.9% per hour [3], it is the required starting material for studies of SPM biosynthetic pathways, neutrophil clearance, and macrophage efferocytosis. Applications include ex vivo neutrophil incubation experiments, LC-MS/MS-based lipid mediator profiling, and in vivo models of acute inflammation where resolution-phase pharmacology is being evaluated.

Quote Request

Request a Quote for (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.